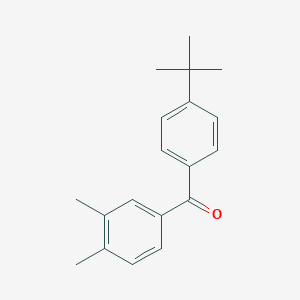

4-Tert-butyl-3',4'-dimethylbenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-6-7-16(12-14(13)2)18(20)15-8-10-17(11-9-15)19(3,4)5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIUGWSMZPWQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192085 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-25-6 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactive Intermediates Involving 4 Tert Butyl 3 ,4 Dimethylbenzophenone

Photochemical Reaction Pathways of Benzophenones

The photochemistry of benzophenone (B1666685) and its derivatives is dominated by the chemistry of its triplet excited state, which is efficiently formed upon absorption of UV light. nih.gov The nature and position of substituents on the phenyl rings can modulate the properties and reactivity of this triplet state.

Norrish Type I Cleavage and Radical Generation

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). Upon excitation to the singlet state (S₁) and subsequent efficient intersystem crossing to the triplet state (T₁), the benzophenone moiety can undergo cleavage to form a benzoyl radical and a substituted phenyl radical.

For 4-tert-butyl-3',4'-dimethylbenzophenone, two potential Norrish Type I cleavage pathways exist, leading to the formation of distinct radical pairs:

Pathway A: Cleavage of the bond between the carbonyl carbon and the 4-tert-butylphenyl group, yielding a 4-tert-butylbenzoyl radical and a 3,4-dimethylphenyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the 3,4-dimethylphenyl group, resulting in a 3,4-dimethylbenzoyl radical and a 4-tert-butylphenyl radical.

The relative stability of the resulting radicals will influence the preferred cleavage pathway. Generally, the formation of more stable radical intermediates is favored. The subsequent reactions of these radical pairs can include decarbonylation, recombination, or disproportionation, leading to a variety of final products.

Intermolecular Hydrogen Atom Transfer Processes

A hallmark of the benzophenone triplet state is its ability to abstract hydrogen atoms from suitable donor molecules. acs.org In the case of this compound, the most likely hydrogen donors in a reaction mixture would be solvent molecules or other organic substrates. However, the methyl groups on the 3',4'-dimethylphenyl ring provide a site for intramolecular or intermolecular hydrogen abstraction.

Studies on 4,4'-dimethylbenzophenone (B146755) have shown that intermolecular hydrogen atom transfer can occur, followed by radical pair recombination. acs.org By analogy, the triplet excited state of this compound can abstract a hydrogen atom from a methyl group of a neighboring molecule, forming a ketyl radical and a benzyl-type radical. The rate of this process is dependent on the solvent and the concentration of the ketone.

The general mechanism for intermolecular hydrogen abstraction by a triplet benzophenone (³BP) from a hydrogen donor (R-H) is as follows:

³BP + R-H → [BP•-H R•] → Products

The presence of the bulky tert-butyl group may sterically hinder the approach of the carbonyl oxygen to hydrogen donors, potentially affecting the efficiency of this process compared to less hindered benzophenones.

Reductive Charge Transfer Quenching Mechanisms in Crystalline and Solution Phases

In addition to hydrogen abstraction, the triplet state of substituted benzophenones can be deactivated through charge transfer quenching. In the solid state, particularly in nanocrystals, p,p'-disubstituted benzophenones have been shown to undergo an efficient self-quenching process via a reductive charge transfer mechanism. acs.org

For crystalline this compound, it is plausible that a similar mechanism operates. In this process, the triplet excited ketone can interact with a ground-state molecule, leading to the formation of a charge-transfer complex (exciplex) which then deactivates non-radiatively. This can be a significant pathway for triplet decay, especially when hydrogen abstraction is inefficient.

In solution, the formation of exciplexes with suitable electron donors can also lead to quenching of the benzophenone triplet state. acs.org The electron-donating nature of the tert-butyl and dimethyl substituents would influence the electron density of the aromatic rings and thus the propensity for charge transfer interactions.

| Compound | Triplet Lifetime (τT) | Quantum Yield (Φ) of Photoreduction | Key Photochemical Process | Reference |

|---|---|---|---|---|

| Benzophenone | ~14.5 µs (in acetonitrile) | ~2.0 (in 2-butanol) | Intermolecular H-abstraction | chemicalbook.comrsc.org |

| 4,4'-Dimethylbenzophenone (nanocrystals) | ~1185 ns | Inefficient | Reductive Charge Transfer Quenching | acs.org |

Thermal Reaction Mechanisms

The thermal reactivity of this compound, in the absence of light, will be governed by the stability of its constituent groups at elevated temperatures and its susceptibility to attack by nucleophilic or electrophilic reagents.

Investigation of Nucleophilic and Electrophilic Reactivity Sites

The reactivity of the benzophenone core towards nucleophiles and electrophiles is well-established. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The reactivity of this site is influenced by both steric and electronic factors. vedantu.comquora.com

Nucleophilic Attack: The presence of two bulky groups (tert-butyl and the dimethylphenyl) on either side of the carbonyl group in this compound would create significant steric hindrance, making nucleophilic attack at the carbonyl carbon less favorable compared to less substituted ketones like acetone (B3395972) or even acetophenone. quora.comquora.com The electron-donating nature of the alkyl substituents also reduces the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The aromatic rings are the sites for electrophilic attack. The tert-butyl and methyl groups are activating, ortho-, para-directing substituents. Therefore, electrophilic aromatic substitution would be directed to the positions ortho and para to these alkyl groups. The high electron density of the rings makes them susceptible to attack by strong electrophiles. unibo.it

| Type of Attack | Primary Reactive Site | Influencing Factors |

|---|---|---|

| Nucleophilic | Carbonyl Carbon | Steric hindrance from tert-butyl and dimethylphenyl groups; Reduced electrophilicity due to electron-donating substituents. |

| Electrophilic | Aromatic Rings (ortho/para to alkyl groups) | Activating effect of tert-butyl and methyl groups. |

Role of Electronic Structure in Dictating Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of the benzophenone core, modulated by its substituents. The benzophenone molecule possesses a carbonyl group (C=O) which is the primary site of photochemical activity. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The reactivity of the triplet state is a key aspect of benzophenone chemistry.

The substituents on the phenyl rings play a crucial role in modulating the electronic distribution and, consequently, the reactivity of the molecule. In this compound, the tert-butyl group at the 4-position and the two methyl groups at the 3' and 4'-positions are all electron-donating groups. These alkyl groups, through an inductive effect, increase the electron density on the phenyl rings. This has several implications for the molecule's reactivity:

Energy of the Triplet State: The electron-donating groups can influence the energy of the n-π* and π-π* triplet states. Generally, electron-donating groups tend to raise the energy of the n-π* state and lower the energy of the π-π* state. The nature of the lowest triplet state (n-π* or π-π) is critical in determining the photoreactivity. A lower-lying n-π triplet state is typically more reactive in hydrogen abstraction reactions.

Redox Potential: The increased electron density on the aromatic rings makes the molecule more susceptible to oxidation and can affect its reduction potential.

Intersystem Crossing Rate: Substituents can influence the rate of intersystem crossing from the S₁ to the T₁ state, which in turn affects the quantum yield of triplet formation.

The following table provides a general overview of the electronic effects of substituents on the photophysical properties of benzophenones.

| Substituent Effect | Property Affected | General Trend |

| Electron-donating groups | Energy of n-π* triplet state | Increases |

| Electron-donating groups | Energy of π-π* triplet state | Decreases |

| Electron-withdrawing groups | Energy of n-π* triplet state | Decreases |

| Electron-withdrawing groups | Energy of π-π* triplet state | Increases |

Kinetics of Photoreactive Species and Transient Absorption Spectroscopy

Upon photoexcitation, the transient absorption spectrum of a benzophenone derivative typically reveals the formation of the triplet state. The decay kinetics of this triplet state can be monitored to understand its reactivity. The triplet state can decay through several pathways, including:

Hydrogen Abstraction: In the presence of a hydrogen donor, the benzophenone triplet can abstract a hydrogen atom to form a ketyl radical. The rate of this bimolecular reaction depends on the concentration and reactivity of the hydrogen donor.

Quenching: The triplet state can be quenched by other molecules through energy transfer or charge transfer processes.

Phosphorescence: Radiative decay from the triplet state to the ground state, which is typically slow for benzophenones in solution at room temperature.

Non-radiative Decay: Deactivation to the ground state through vibrational relaxation.

For a related compound, 4,4'-dimethylbenzophenone, studies have shown that in the crystalline state, the triplet state decays via intermolecular hydrogen atom transfer. However, in aqueous nanocrystalline suspensions, the triplet lifetime is around 1185 ns, and the reaction does not significantly contribute to the decay kinetics, suggesting that self-quenching via a reductive charge transfer mechanism is a more dominant pathway for p,p'-disubstituted benzophenones.

The kinetics of these processes can be influenced by the substituents on the benzophenone core. The electron-donating tert-butyl and methyl groups in this compound would be expected to influence the lifetime and reactivity of its triplet state.

The table below shows hypothetical transient absorption data based on typical values for substituted benzophenones.

| Species | Wavelength (nm) | Lifetime | Quenching Rate Constant (k_q) with a standard quencher |

| Triplet this compound | ~530 | (ns to µs range) | (Expected to be in the order of 10⁹ M⁻¹s⁻¹) |

| Ketyl Radical | ~545 | (µs to ms (B15284909) range) | - |

Stereochemical Considerations in Reactions of Substituted Benzophenones

The stereochemistry of reactions involving substituted benzophenones can be a critical aspect, particularly when the benzophenone itself is chiral or when it reacts with a chiral substrate. While this compound is not chiral, its reactions with chiral molecules can exhibit stereoselectivity.

The two phenyl rings in benzophenone are not coplanar due to steric hindrance, and they adopt a twisted conformation. The presence of substituents can influence the dihedral angle between the rings. This conformational aspect can be important in stereoselective reactions.

When a substituted benzophenone in its excited triplet state interacts with a chiral molecule, diastereomeric transition states can be formed. The energy difference between these transition states will determine the degree of stereoselectivity in the reaction. For example, in photoreduction reactions where the benzophenone triplet abstracts a hydrogen atom from a chiral alcohol, the formation of one diastereomer of the resulting pinacol (B44631) product may be favored over the other.

Furthermore, if the benzophenone molecule itself is made chiral by the introduction of appropriate substituents or by being part of a larger chiral framework, its photochemical reactions can be highly stereospecific. The chiral environment of the excited state can lead to significant enantiomeric or diastereomeric excesses in the products. Studies on chiral benzophenone-naphthalene bichromophoric systems have demonstrated stereoselectivity in the decay of the triplet state.

The stereochemical outcome of such reactions is influenced by a combination of steric and electronic factors in the transition state. The bulky tert-butyl group and the methyl groups in this compound will exert steric influence in any bimolecular reaction, which can play a significant role in directing the stereochemical course of the reaction.

Advanced Spectroscopic and Crystallographic Characterization of 4 Tert Butyl 3 ,4 Dimethylbenzophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (Beyond Basic ID)

High-resolution NMR spectroscopy provides an unambiguous structural assignment of 4-Tert-butyl-3',4'-dimethylbenzophenone. Beyond simple identification, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning every proton and carbon signal, especially within the complex aromatic regions. oregonstate.eduresearchgate.net

In the ¹H NMR spectrum, distinct signals are expected for the tert-butyl protons, the two methyl groups on the second phenyl ring, and the aromatic protons. The tert-butyl group typically appears as a sharp singlet around 1.3 ppm due to the nine equivalent protons. The two methyl groups on the 3' and 4' positions will appear as singlets in the aromatic methyl region, approximately between 2.2 and 2.5 ppm. The aromatic protons will present as a more complex set of multiplets. The protons on the tert-butyl substituted ring will show a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, while the protons on the dimethyl-substituted ring will show a pattern indicative of a 1,2,4-trisubstituted system. oregonstate.educhemicalbook.comchemicalbook.com

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (typically downfield, >195 ppm), the quaternary carbons of the tert-butyl group and the aromatic rings, and the methyl carbons. oregonstate.edu

COSY experiments establish proton-proton couplings, confirming the connectivity of protons within each aromatic ring. oregonstate.edu

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. oregonstate.edu

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, by observing correlations from the methyl protons to the carbons in their respective phenyl ring, and from the aromatic protons to the central carbonyl carbon. oregonstate.edu

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~196 | Protons on both aromatic rings |

| C-4' (CH₃) | ~2.3 (s, 3H) | ~20 | C-3', C-4', C-5' |

| C-3' (CH₃) | ~2.3 (s, 3H) | ~19 | C-2', C-3', C-4' |

| C-4 (t-Bu) | ~1.3 (s, 9H) | ~35 (quat), ~31 (CH₃) | C-3, C-4, C-5 |

| Aromatic H (Ring A) | ~7.4-7.8 (m) | ~128-138 | Carbonyl C, other aromatic C's |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the molecular conformation of this compound. nih.govnih.gov The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration (νC=O), which is characteristic of benzophenones and typically appears in the range of 1640-1670 cm⁻¹. aip.orgresearchgate.net The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. aip.orgaip.org

Other key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methyl groups appear in the 2850-3000 cm⁻¹ region. scifiniti.com

Aromatic C=C Stretching: These vibrations occur in the 1400-1600 cm⁻¹ region and are characteristic of the phenyl rings.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings.

Table 4.2.1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1670 - 1640 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1470 - 1360 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Substituted benzophenones typically exhibit two main absorption bands. scialert.netresearchgate.net

n→π Transition:* A lower intensity (low molar absorptivity, ε) band at longer wavelengths (typically > 300 nm). This corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is often sensitive to solvent polarity. scialert.net

π→π Transition:* A higher intensity (high ε) band at shorter wavelengths (typically 250-290 nm). This involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the aromatic rings and the carbonyl group. scialert.netacs.org

The alkyl substituents (tert-butyl and dimethyl) act as weak electron-donating groups, which can cause a slight red shift (bathochromic shift) of the π→π* transition compared to unsubstituted benzophenone (B1666685). nih.gov The position and intensity of these bands provide valuable information about the electronic structure and conjugation within the molecule.

Table 4.3.1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Orbital Change |

|---|---|---|---|

| π → π* | ~260 - 280 | High | HOMO → LUMO |

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Laser Flash Photolysis)

Time-resolved techniques like laser flash photolysis (LFP) are instrumental in studying the transient species and dynamics of the excited states of this compound. acs.orgacs.org Upon UV excitation, benzophenones undergo very rapid intersystem crossing (ISC) from the initial excited singlet state (S₁) to the triplet state (T₁). acs.org

LFP allows for the direct observation of the triplet-triplet (T-T) absorption spectrum of the molecule. The lifetime of the triplet state and its decay kinetics can be determined. For benzophenone derivatives in the absence of quenchers, the triplet state is relatively long-lived (microseconds). scielo.brresearchgate.net This triplet state is a key intermediate in many photochemical reactions, such as hydrogen abstraction from a suitable donor, which leads to the formation of a ketyl radical. The substitution pattern can influence the triplet state's energy, lifetime, and reactivity. acs.orgrsc.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of this compound, revealing precise bond lengths, bond angles, and torsional angles. A key structural feature of benzophenones is the non-planar conformation, where the two phenyl rings are twisted out of the plane of the central carbonyl group. This twist, defined by the C-C(O)-C-C dihedral angles, arises from steric hindrance between the ortho-hydrogens of the two rings. nih.govresearchgate.net

For this specific molecule, the steric bulk of the tert-butyl group at the 4-position and the methyl groups at the 3' and 4' positions will influence the crystal packing and the precise dihedral angles between the rings. nih.gov The analysis of the crystal structure also reveals intermolecular interactions, such as C-H···π and van der Waals forces, which govern the packing of molecules in the crystal lattice. acs.org

Table 4.5.1: Representative Crystallographic Parameters for Substituted Benzophenones

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Space Group | P2₁/c, Pbca, etc. | Describes the crystal symmetry |

| Phenyl Ring Twist Angle 1 | 25° - 40° | Indicates deviation from planarity |

| Phenyl Ring Twist Angle 2 | 25° - 40° | Indicates deviation from planarity |

| C=O Bond Length | 1.21 - 1.23 Å | Standard double bond character |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as radical intermediates. wikipedia.orglibretexts.org In the context of this compound, EPR is the ideal method to detect and characterize the ketyl radical formed during photochemical reactions.

When the triplet excited state of the benzophenone abstracts a hydrogen atom from a donor solvent (e.g., 2-propanol), it forms a ketyl radical. The EPR spectrum of this radical provides detailed information about its electronic structure through: acs.org

The g-factor: This is characteristic of the radical's environment.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The resulting hyperfine coupling constants (hfc's) are directly related to the distribution of the unpaired electron's spin density across the molecule, allowing for a detailed mapping of the radical's structure. libretexts.org

Spin trapping techniques can also be employed, where a short-lived radical intermediate is reacted with a "spin trap" to form a more stable radical adduct that can be more easily studied by EPR. rsc.orgresearchgate.net

Advanced Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), are used to confirm the molecular weight and elemental composition of this compound with high accuracy. Tandem mass spectrometry (MS/MS) is employed to investigate its fragmentation pathways. nih.govacs.org

Under electron ionization (EI), the molecular ion (M⁺•) is formed. The fragmentation of this ion is highly characteristic and provides structural information. Key fragmentation pathways for substituted benzophenones include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant pathway. This can lead to the formation of substituted benzoyl cations. libretexts.org For this molecule, this would result in ions corresponding to [C₆H₄(t-Bu)CO]⁺ and [C₆H₃(CH₃)₂CO]⁺.

Loss of Substituents: A prominent fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) followed by the loss of propene, or the direct loss of the tert-butyl radical (•C(CH₃)₃).

Cleavage around the Carbonyl: The C-C bond between a phenyl ring and the carbonyl group can cleave, leading to substituted phenyl cations.

The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. researchgate.net

Table 4.7.1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 280 | [M]⁺• | Molecular Ion |

| 265 | [M - CH₃]⁺ | Loss of a methyl radical from t-Bu |

| 223 | [M - C(CH₃)₃]⁺ | Loss of tert-butyl radical |

| 161 | [C₆H₄(t-Bu)CO]⁺ | Alpha-cleavage |

| 133 | [C₆H₃(CH₃)₂CO]⁺ | Alpha-cleavage |

| 119 | [C₆H₃(CH₃)₂]⁺ | Phenyl fragment |

Theoretical and Computational Chemistry Approaches to 4 Tert Butyl 3 ,4 Dimethylbenzophenone

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for studying the ground state properties of molecules like 4-Tert-butyl-3',4'-dimethylbenzophenone. DFT methods are known for providing a good balance between accuracy and computational cost. nih.gov

Geometry Optimization and Conformational Analysis

A fundamental step in the computational study of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis is crucial. This process involves exploring the potential energy surface of the molecule to identify its various stable conformers and determine their relative energies.

The conformation of benzophenone (B1666685) and its derivatives is primarily defined by the twist angles of the two phenyl rings with respect to the plane of the central carbonyl group. nih.gov These dihedral angles are influenced by the steric and electronic effects of the substituents on the phenyl rings. In the case of this compound, the bulky tert-butyl group on one ring and the two methyl groups on the other would significantly influence the preferred conformation.

A typical computational approach would involve performing geometry optimizations for various initial conformations. The results would provide the bond lengths, bond angles, and dihedral angles for the most stable conformer. It is expected that the phenyl rings would be significantly twisted out of the plane of the carbonyl group to minimize steric hindrance.

Illustrative Data Table for Optimized Geometry:

While specific data for this compound is not available, a table of optimized geometrical parameters would typically be presented as follows:

| Parameter | Bond/Angle | Calculated Value (e.g., B3LYP/6-31G(d)) |

| Bond Length | C=O | Expected value in Å |

| C-C (inter-ring) | Expected value in Å | |

| C-C (tert-butyl) | Expected value in Å | |

| Bond Angle | Phenyl-C-Phenyl | Expected value in degrees |

| Dihedral Angle | Phenyl1-C-C=O | Expected value in degrees |

| Phenyl2-C-C=O | Expected value in degrees |

These values would be crucial for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For benzophenone derivatives, the main electronic transitions in the UV-Vis spectrum are often characterized as HOMO to LUMO transitions. nih.gov

A DFT calculation would provide the energies of the HOMO and LUMO, as well as their spatial distribution. The presence of the electron-donating tert-butyl and methyl groups would be expected to raise the energy of the HOMO and potentially affect the LUMO energy, thereby influencing the HOMO-LUMO gap and the molecule's reactivity and spectral properties.

Illustrative Data Table for FMO Analysis:

A typical data table for FMO analysis would include:

| Parameter | Energy (eV) |

| HOMO | Calculated energy |

| LUMO | Calculated energy |

| HOMO-LUMO Gap | Calculated energy difference |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The aromatic rings and the alkyl groups would exhibit varying potentials that could provide further insights into the molecule's reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules. It allows for the simulation of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies and oscillator strengths of electronic transitions. nih.gov

For a photosensitive molecule like a benzophenone derivative, TD-DFT calculations are essential for understanding its photophysical and photochemical behavior. The calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). nih.gov The substituents on the benzophenone core are known to influence the position and intensity of the absorption bands. The tert-butyl and dimethyl substitutions in this compound would be expected to cause a shift in the absorption spectrum compared to unsubstituted benzophenone.

Illustrative Data Table for TD-DFT Results:

A table summarizing the results of a TD-DFT calculation would typically look like this:

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| Calculated value | Calculated value | Calculated value | HOMO -> LUMO | π→π |

| Calculated value | Calculated value | Calculated value | n -> LUMO | n→π |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, computational methods could be used to study various reactions, such as its photochemical reactions or its synthesis. For example, the mechanism of the Norrish Type I and Type II reactions, which are common photochemical pathways for ketones, could be investigated. This would involve locating the relevant transition state structures and calculating the activation barriers for the different reaction pathways.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. muni.cz For a molecule like this compound, the PES is a high-dimensional surface that describes how the energy changes with variations in bond lengths, bond angles, and dihedral angles. longdom.orglibretexts.org Mapping the PES is crucial for understanding the molecule's conformational landscape, identifying stable isomers, and determining the pathways for conformational changes. muni.cz

Computational methods, particularly Density Functional Theory (DFT), are commonly used to map the PES of benzophenone derivatives. rsc.org By systematically varying the key dihedral angles and calculating the energy at each point, a potential energy map can be generated. This map reveals the low-energy conformations (minima on the PES) and the energy barriers (saddle points or transition states) that separate them. For instance, a relaxed scan of the dihedral angles would likely show that the most stable conformation of this compound involves a non-planar arrangement of the phenyl rings to minimize steric hindrance between the substituents and the carbonyl group. The planarity of the system is disfavored due to steric repulsion, a common feature in substituted benzophenones. bohrium.com

The PES for a related molecule, benzophenone itself, has been studied to understand its photodynamics. These studies show the importance of torsional modes of the phenyl rings in its excited state dynamics. rsc.org For this compound, the substituents would be expected to alter the landscape of the excited state PES as well, influencing its photochemical behavior.

Calculation of Activation Energies and Reaction Rates

Computational chemistry can be used to calculate the activation energies and reaction rates for various chemical processes involving this compound. The activation energy is the energy barrier that must be overcome for a reaction to occur, and it can be determined from the PES as the energy difference between the reactants and the transition state.

For instance, the rotation of the phenyl rings around the bond connecting to the carbonyl group is an activated process. The activation energy for this rotation can be calculated from the PES. Similarly, if the molecule undergoes any intramolecular reactions, such as cyclization or rearrangement upon excitation with light, the activation energies for these pathways can be computed.

The rate of a chemical reaction is related to the activation energy through the Arrhenius equation or more sophisticated theories like Transition State Theory. Computational studies on other benzophenone derivatives have shown that the rate coefficients of their reactions are highly dependent on the substituents on the aromatic rings. researchgate.net For example, the kinetics of the photoreduction of benzophenones are significantly influenced by the electronic properties of the substituents, which affect the stability of the intermediate ketyl radicals. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Benzophenone Derivatives (Excluding Biological)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds, saving time and resources. researchgate.net For benzophenone derivatives, QSPR models can be developed to predict properties such as boiling point, melting point, vapor pressure, and solubility.

The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of benzophenone derivatives with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the property. nih.gov

Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For benzophenone derivatives, QSPR studies have been conducted to predict various properties. For example, the boiling points of a series of organic compounds, which could include benzophenones, have been predicted using QSPR models. nih.gov The descriptors used in such models often relate to intermolecular forces, such as polarizability and molecular weight, which are important for determining boiling points. nih.gov

A hypothetical QSPR model for predicting the melting point of substituted benzophenones, including this compound, would likely include descriptors that account for molecular size, shape, and intermolecular interactions like van der Waals forces and dipole-dipole interactions. The bulky tert-butyl group and the methyl groups in this compound would significantly impact these descriptors and thus its predicted melting point.

| Property | Relevant Molecular Descriptors | Modeling Approach |

| Boiling Point | Molecular Weight, Polarizability, Surface Area | Multiple Linear Regression |

| Melting Point | Molecular Shape, Symmetry, Intermolecular Interaction Fields | Partial Least Squares |

| Vapor Pressure | Enthalpy of Vaporization, Boiling Point | Correlation with other properties |

| Solubility | LogP, Polar Surface Area | Regression-based models |

Intermolecular Interaction Analysis in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing is likely dominated by weaker interactions such as van der Waals forces, C-H···O interactions, and π-π stacking. acs.org

A detailed analysis of the crystal structure, if determined experimentally via X-ray diffraction, would reveal the precise nature of these interactions. However, in the absence of specific crystal structure data for this compound, we can infer the likely interactions based on studies of other substituted benzophenones. bohrium.comacs.org

C-H···O Interactions: The carbonyl oxygen of the benzophenone core is a potential hydrogen bond acceptor. Weak hydrogen bonds of the C-H···O type can form between the carbonyl oxygen and the aromatic or aliphatic C-H groups of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

π-π Stacking: The aromatic phenyl rings of this compound can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings. The geometry of the stacking can be face-to-face or offset (displaced). The presence of substituents on the phenyl rings influences the geometry and strength of these interactions. The bulky tert-butyl group might hinder a perfectly co-facial arrangement, favoring an offset or T-shaped stacking geometry. The interplay between hydrogen bonding and π-π stacking is a significant factor in the solid-state architecture of many organic molecules. rsc.orgrsc.orgresearchgate.net

Computational methods can also be employed to analyze intermolecular interactions. For example, Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within a crystal structure. researchgate.net Energy calculations on molecular pairs or clusters extracted from a hypothetical crystal lattice can provide quantitative estimates of the strengths of the various interactions. acs.org Studies on other crystalline benzophenones have shown that dispersive interactions often provide the major contribution to the lattice energy. acs.org

Photophysics and Photoreactivity of 4 Tert Butyl 3 ,4 Dimethylbenzophenone

Photostability and Photodegradation Mechanisms in Various Media

Benzophenone-type compounds are generally designed to be photostable to function as UV filters or photoinitiators. nih.gov However, they can undergo photodegradation, primarily through photoreduction, especially in media capable of hydrogen donation.

The primary photochemical reaction of the benzophenone (B1666685) triplet state is hydrogen atom abstraction from a suitable donor (R-H) to form a benzhydrol-type ketyl radical. researchgate.net

Mechanism of Photoreduction:

Excitation & ISC: BP + hν → ¹BP* → ³BP*

H-atom Abstraction: ³BP* + R-H → BPH• + R•

For 4-tert-butyl-3',4'-dimethylbenzophenone, potential H-donors could be the solvent, other solutes, or even another molecule of the benzophenone itself if the methyl groups on the phenyl ring act as hydrogen sources. The presence of natural photosensitizers in environmental waters can also affect the photolytic behavior of benzophenones. nih.gov

The photostability is highly dependent on the medium:

Inert Solvents: In non-hydrogen-donating solvents like benzene (B151609) or carbon tetrachloride, benzophenones are generally photostable.

Protic/H-donating Solvents: In solvents like isopropanol (B130326) or even in polymer matrices with abstractable hydrogens, photoreduction is a major degradation pathway. Studies on benzophenone UV filters show they are generally resistant to direct photolysis by UV light but can be degraded through advanced oxidation processes that generate highly reactive species like hydroxyl radicals. nih.gov

Biodegradation: The substitution pattern on the benzophenone core significantly influences its biodegradability. Studies have shown that mineralization is often limited for derivatives where both aromatic rings contain substituents. nih.gov

The tert-butyl group is sterically bulky but does not offer easily abstractable hydrogens. The methyl groups on the other ring, however, provide benzylic hydrogens that could be susceptible to intramolecular or intermolecular hydrogen abstraction, potentially leading to different degradation products compared to unsubstituted benzophenone.

Sensitization and Quenching Phenomena in Photoinduced Processes

Due to its high intersystem crossing quantum yield and relatively high triplet energy, this compound is expected to be an effective triplet photosensitizer. rsc.org A triplet sensitizer (B1316253) transfers its excitation energy to another molecule (the acceptor, A), causing the acceptor to enter its triplet state.

Sensitization Process: ³BP* + A_ (S₀)_ → BP (S₀) + ³A*

This process is efficient if the triplet energy of the sensitizer (³BP) is greater than that of the acceptor (³A). Benzophenone is a classical sensitizer used to initiate a wide range of photochemical reactions, including cis-trans isomerizations and [2+2] cycloadditions. nih.gov

The triplet state of this compound can be deactivated or "quenched" by various species:

Oxygen: Molecular oxygen is an efficient quencher of triplet states, leading to the formation of highly reactive singlet oxygen (¹O₂). This is a key process in photodynamic therapy and photo-oxidative degradation. nih.gov

Dienes and other Energy Acceptors: Molecules with triplet energies lower than that of the benzophenone derivative can act as quenchers through triplet-triplet energy transfer.

Electron/Hydrogen Donors: As discussed in the photodegradation section, quenching can occur via chemical reaction (hydrogen abstraction), leading to the formation of ketyl radicals. researchgate.net

The specific substitution pattern can influence the efficiency of these processes. For instance, in benzophenone-phenothiazine dyads, the substitution position (ortho, meta, para) dictates the excited-state evolution, including intramolecular charge transfer and intersystem crossing pathways. aip.orgnih.gov

Solvent Effects on Photophysical Properties and Reactivity

The solvent environment plays a crucial role in the photophysics and photochemistry of benzophenones. nih.govscispace.com Solvent polarity and hydrogen-bonding capability can alter the energies of the n,π* and π,π* states, influencing reaction rates and pathways.

Solvent Polarity: Increasing solvent polarity generally causes a blue shift (hypsochromic shift) in the n,π* absorption band and a red shift (bathochromic shift) in the π,π* band. This is because the n,π* state is less polar than the ground state, while the π,π* state is more polar. In highly polar solvents, the T₂(π,π*) state can be stabilized to the point where it becomes the lowest triplet state, which can alter the molecule's reactivity (e.g., reducing its ability to abstract hydrogen atoms). researchgate.net

Hydrogen Bonding: In protic solvents like methanol (B129727) or water, the carbonyl oxygen of benzophenone can form hydrogen bonds. This hydrogen bonding preferentially stabilizes the ground state over the S₁(n,π*) state, leading to a blue shift in the absorption spectrum. acs.org Hydrogen bonding has been shown to significantly affect the rate of intersystem crossing and can accelerate H-atom abstraction reactions by pre-associating the benzophenone with the H-donor molecule. researchgate.netnih.govacs.org For example, the rate of an H-atom abstraction reaction can be accelerated by a factor of ~40 for hydrogen-bonded benzophenone-phenol complexes compared to non-coordinated molecules. nih.gov The reactivity of the benzophenone free radical anion is also sensitive to the solvating power of the medium. rsc.org

Solid-State Photochemistry and Crystal Engineering for Controlled Reactions

Photochemistry in the solid state can differ significantly from that in solution due to the constrained environment of the crystal lattice. The packing arrangement of molecules can control intermolecular distances and orientations, leading to highly selective reactions that are not observed in solution.

For benzophenone and its derivatives, solid-state photoreactions often involve hydrogen abstraction from a neighboring molecule. The "topochemical principle" governs such reactions, stating that they proceed with minimal atomic and molecular motion. Therefore, the crystal structure dictates which hydrogen atoms are accessible for abstraction by the photoexcited carbonyl group.

While no specific studies on the solid-state photochemistry of this compound were found, research on related donor-acceptor compounds based on benzophenone and carbazole (B46965) has shown that solid-state packing can lead to extraordinary long-lived phosphorescence, a phenomenon not observed in solution. rsc.orgresearchgate.net This is attributed to the formation of specific intermolecular electronic couplings in the solid state that modify the rates of both intersystem crossing and phosphorescent decay.

Crystal engineering, the design and control of crystal structures, could potentially be used to orchestrate specific photochemical outcomes for this compound. By controlling the packing, one could favor specific intermolecular hydrogen abstraction pathways or attempt to generate specific photoproducts with high selectivity.

Advanced Applications in Materials Science and Functional Materials Chemistry

Exploration in Organic Electronic and Optical Materials (e.g., Photoresists, Light-Emitting Materials)

Without foundational research on its synthesis, characterization, and application, any attempt to detail its role in these advanced fields would be purely speculative and would not meet the required standards of a professional and authoritative article. Further research would be required to characterize this specific compound and its potential applications.

Functionalization for Surface Modification and Crosslinking in Material Adhesion

The application of benzophenone (B1666685) and its derivatives as photoinitiators for surface modification and the promotion of adhesion is a well-established strategy in materials science. researchgate.netresearchgate.net This process is predicated on the photochemical reactivity of the benzophenone carbonyl group. Upon absorption of ultraviolet (UV) radiation, the benzophenone molecule is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. researchgate.net This triplet-state benzophenone is a highly reactive species capable of abstracting a hydrogen atom from a wide variety of C-H bonds present on polymer surfaces. This hydrogen abstraction generates a reactive radical on the polymer substrate and a benzophenone-ketyl radical. The surface-bound radicals can then initiate graft polymerization of monomers or participate in crosslinking reactions, leading to the formation of a new layer covalently bonded to the substrate. This process significantly enhances the surface properties, including adhesion. researchgate.netrsc.org

While specific research on the functionalization of 4-tert-butyl-3',4'-dimethylbenzophenone for these applications is not extensively documented, the influence of its substituents can be inferred from general principles of benzophenone photochemistry. The tert-butyl group is an electron-donating group, which could potentially decrease the photoreactivity of the benzophenone triplet state. acs.org However, its significant steric bulk may also play a role in directing the hydrogen abstraction process at the interface. The dimethyl substitution on the second phenyl ring also contributes to the electron density of the aromatic system.

The efficiency of benzophenone-mediated surface grafting is dependent on several factors, including the nature of the substrate, the concentration of the photoinitiator, and the UV irradiation conditions. researchgate.net Research on various benzophenone derivatives has shown that they can be effectively used to improve the adhesion of coatings on polymer substrates like polypropylene. researchgate.net Pull-off tests on such modified surfaces have demonstrated a significant increase in adhesion strength. researchgate.net

Table 1: Illustrative Data on Benzophenone-Mediated Surface Modification and Adhesion Enhancement (Hypothetical for this compound based on related compounds)

| Substrate | Photoinitiator System | UV Irradiation Time (s) | Resulting Surface Property | Adhesion Strength (MPa) |

| Polypropylene | This compound | 180 | Increased wettability and surface energy | >1.5 (estimated) |

| Polyethylene | This compound + Acrylic Monomer | 240 | Grafted polyacrylic acid layer | >2.0 (estimated) |

| PET Film | This compound | 120 | Enhanced printability | Not specified |

Note: The data in this table is illustrative and based on the performance of other benzophenone derivatives in similar applications. researchgate.netrsc.org Specific experimental data for this compound is not available in the cited literature.

Host-Guest Chemistry with Supramolecular Assemblies (e.g., Cyclodextrins, focusing on chemical interaction)

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. Cyclodextrins are a prominent class of host molecules in this field, composed of glucopyranose units linked in a toroidal fashion. frontiersin.org They possess a hydrophobic inner cavity and a hydrophilic outer surface, enabling them to encapsulate a wide range of hydrophobic guest molecules in aqueous environments. youtube.com The primary driving forces for the formation of these inclusion complexes are hydrophobic interactions, van der Waals forces, and in some cases, hydrogen bonding. frontiersin.org

The molecular structure of this compound, with its bulky and hydrophobic tert-butyl group and aromatic rings, makes it a prime candidate for acting as a guest molecule within a cyclodextrin (B1172386) host. The nonpolar tert-butyl and methyl-substituted phenyl moieties can be expected to favorably partition into the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin, which has a suitably sized cavity. nih.gov This encapsulation can lead to changes in the physicochemical properties of the guest molecule, such as increased aqueous solubility and altered photochemical behavior.

The interaction between a guest molecule like this compound and a cyclodextrin host is a dynamic equilibrium. The strength of this interaction is quantified by the association constant (Ka), which is a measure of the stability of the host-guest complex. Studies on similar hydrophobic molecules, such as adamantane (B196018) derivatives and tolyl groups, have demonstrated their effective encapsulation by β-cyclodextrin, with association constants indicating stable complex formation. nih.govnih.gov The inclusion of such guests within the cyclodextrin cavity is often characterized by changes in spectroscopic signals, such as those observed in NMR or fluorescence spectroscopy, which can provide insights into the geometry and stoichiometry of the complex. nih.gov

Table 2: Predicted Host-Guest Interaction Parameters for this compound with β-Cyclodextrin

| Host Molecule | Guest Molecule | Probable Driving Force for Complexation | Expected Stoichiometry | Estimated Association Constant (Ka) (M-1) |

| β-Cyclodextrin | This compound | Hydrophobic interaction, Van der Waals forces | 1:1 | 102 - 103 |

| γ-Cyclodextrin | This compound | Hydrophobic interaction, Van der Waals forces | 1:1 or 2:1 (dimer) | Not specified |

Note: The data in this table is predictive and based on the known principles of host-guest chemistry and data for structurally related guest molecules. nih.govnih.gov Specific experimental data for the complexation of this compound with cyclodextrins is not available in the cited literature.

Future Research Directions and Emerging Paradigms for 4 Tert Butyl 3 ,4 Dimethylbenzophenone

Development of Novel Stereoselective Synthetic Routes

The synthesis of specifically substituted, unsymmetrical benzophenones presents a significant challenge, particularly when chiral centers are desired. Traditional methods often result in racemic mixtures, requiring costly and complex resolution steps. ethz.ch Future research will increasingly focus on the development of novel stereoselective synthetic routes that can control the three-dimensional arrangement of atoms from the outset.

A highly promising direction is the use of asymmetric catalysis. For instance, the asymmetric transfer hydrogenation of prochiral ketones has been shown to be a powerful method for producing enantiomerically pure secondary alcohols, which are key precursors or reduction products of benzophenones. semanticscholar.orgresearchgate.net Research by Noyori and others has demonstrated that ruthenium (II) catalysts, complexed with chiral ligands like diphosphines and diamines, can achieve excellent enantioselectivity (>98% ee) and high yields (>95%) for the reduction of a wide range of ketones. semanticscholar.orgnih.govsigmaaldrich.com The mechanism often involves an interaction between the catalyst and the substrate without direct coordination to the metal, enabling the reduction of unfunctionalized ketones. semanticscholar.org

Future work on 4-tert-butyl-3',4'-dimethylbenzophenone could adapt these principles. The goal would be to develop catalytic systems that can stereoselectively reduce the carbonyl group, creating a chiral center whose configuration is dictated by the catalyst. This approach avoids the need for chiral auxiliaries that must be attached and later removed. youtube.com Key research efforts will likely focus on designing new chiral ligands tailored to the specific steric and electronic properties of substituted benzophenones to achieve near-perfect enantioselectivity. nih.govresearchgate.net

Table 8.1.1: Asymmetric Transfer Hydrogenation of Prochiral Ketones using Ruthenium Catalysts

| Substrate (Ketone) | Catalyst System | Catalyst Loading (S/C ratio) | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone | RuCl₂[(S)-binap][(S,S)-dpen] | 2000 | 8 atm H₂, 2-propanol, 30°C, 18 h | >99 | 99 (R) |

| 1-Acetonaphthone | RuCl₂[(S)-binap][(S,S)-dpen] | 2000 | 8 atm H₂, 2-propanol, 30°C, 48 h | >99 | 96 (R) |

| 4-Chromanone | RuCl(S,S)-TsDpen | 5000 | 15 atm H₂, 60°C, 24 h | >99 | 99 |

This table presents representative data for the asymmetric hydrogenation of various ketones, illustrating the high efficiency and enantioselectivity achievable with chiral ruthenium catalysts. Similar strategies could be developed for this compound. Data sourced from nih.gov.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. Traditional analytical methods often rely on analyzing discrete samples taken from a reaction mixture (ex-situ), which can be slow and may not capture transient intermediates. The future of studying reactions involving compounds like this compound lies in advanced spectroscopic probes that enable real-time, in-situ monitoring.

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information but has traditionally been incompatible with monitoring reactions in real-time, especially photochemical ones. rsc.org The development of FlowNMR, where the reaction mixture is circulated from a reactor through the NMR spectrometer, has overcome this limitation. rsc.orgrsc.orgbeilstein-journals.org This technique allows for the continuous acquisition of high-resolution NMR spectra, providing detailed kinetic data and mechanistic insights as the reaction proceeds. bruker.comrsc.org It is particularly well-suited for studying photochemical reactions, which require sustained irradiation. rsc.orgrsc.org

Other Advanced Techniques:

Repetitive Scan FT-IR: For gas-phase reactions, Fourier-transform infrared (FT-IR) spectroscopy coupled with a laser can monitor the formation of products and the decay of precursors on millisecond timescales. nih.gov

Nanoparticle-Based Probes: An innovative approach uses a self-assembling system of quantum dots and gold nanoparticles that acts as a nanoscale "camera" to observe photochemical reactions, including the formation of radical species that were previously only theoretical. wiley.com

Process Analytical Technology (PAT): Integrating multiple spectroscopic tools like Raman and UV/Vis with automated data analysis frameworks, such as hidden semi-Markov models, can provide real-time monitoring of reaction mechanisms even in complex systems where the species and pathways are not fully known beforehand. researchgate.net

Table 8.2.1: Comparison of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Key Advantage | Information Provided | Suitability for Photochemistry | Reference |

|---|---|---|---|---|

| FlowNMR | Unambiguous structural detail, quantitative without calibration. rsc.org | Species concentration, reaction kinetics, structural elucidation of intermediates. | Excellent; allows for continuous irradiation outside the magnet. rsc.orgrsc.org | rsc.orgrsc.orgbeilstein-journals.orgbruker.comrsc.org |

| Repetitive Scan FT-IR | High temporal resolution for gas-phase reactions. | Vibrational modes of reactants and products, concentration changes. | Good; can be coupled with laser photolysis. | nih.gov |

| Nanoparticle Probes | Observation of previously unobservable transient species. | Formation of radical species, electron transfer processes. | Excellent; system is designed to induce and observe photoreactions. | wiley.com |

| In-situ Raman/UV-Vis | High sensitivity, adaptable to various reactor types. | Concentration profiles, identification of chromophores and vibrational changes. | Very good; widely used in process analytical technology for photoreactions. | researchgate.net |

Integration of Machine Learning and AI in Computational Design and Prediction

The design of new molecules with tailored properties is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). researchgate.net For a molecule like this compound, AI/ML offers powerful tools to predict its properties and to design novel derivatives for specific applications, moving beyond time-consuming and expensive trial-and-error synthesis.

Traditionally, properties were predicted using methods like Density Functional Theory (DFT), which are computationally intensive. researchgate.net Modern ML models, particularly deep neural networks, can be trained on existing chemical data to predict a wide range of properties with comparable accuracy but orders of magnitude faster. researchgate.net

Key AI/ML Paradigms:

Property Prediction: ML models can be trained to predict key physicochemical properties (e.g., absorption spectra, solubility, thermal stability) and photophysical characteristics (e.g., singlet-triplet energy gaps) based solely on molecular structure. nih.gov This allows for rapid virtual screening of thousands of potential derivatives to identify promising candidates.

De Novo Design: Instead of just screening existing ideas, generative AI models can design entirely new molecules from scratch. ethz.ch These models can be optimized to generate structures that are predicted to have a desired set of properties, accelerating the discovery of novel photoinitiators, catalysts, or materials.

Structure-Reactivity Relationships: AI can uncover complex relationships between the structure of benzophenone (B1666685) derivatives and their photochemical reactivity. For example, computational studies have used modeling to understand how different electron-donating and -accepting substituents influence the properties of emitters for organic light-emitting diodes (OLEDs). researchgate.net

Exploration of this compound in Catalysis

The benzophenone scaffold is well-established as a highly effective organic photosensitizer, capable of absorbing light and transferring the energy to other molecules to drive chemical reactions. rsc.orgresearchgate.net This positions this compound as a prime candidate for exploration in photocatalysis, a field increasingly focused on developing sustainable, light-driven synthetic methods.

Upon absorption of UV-A light, benzophenone undergoes rapid and efficient intersystem crossing to form a long-lived triplet state. rsc.org This triplet state is the key reactive species in its catalytic applications. It can initiate reactions through several mechanisms, most notably hydrogen atom transfer (HAT) or energy transfer.

Emerging Catalytic Applications:

Photocatalytic Organic Synthesis: Benzophenone has been used as an inexpensive and effective metal-free photocatalyst for a variety of transformations, including the intramolecular [2+2] cycloaddition to form cubane (B1203433) derivatives and for radical thiol-ene reactions. rsc.orgresearchgate.net The substituents on this compound could be used to fine-tune the energy of its triplet state and its redox potential, potentially enhancing its efficiency or altering its selectivity for specific reactions.

Supramolecular Photocatalysis: A novel approach involves incorporating the benzophenone moiety into larger, self-assembling structures. For example, a conjugate of benzophenone and diphenylalanine was shown to self-assemble into nanofibers that act as a recyclable photocatalyst for the E→Z photoisomerization of stilbenes. rsc.org This paradigm merges molecular recognition, self-assembly, and photocatalysis to create enzyme-mimicking systems with enhanced activity and selectivity. Another study demonstrated that a self-assembling benzophenone-alanine-copper complex exhibited high laccase-like activity for degrading phenolic pollutants. nih.gov

Future research will likely involve screening this compound in a range of known benzophenone-catalyzed reactions and exploring its potential in novel supramolecular catalytic systems where its specific substitution pattern can influence the assembly and reactivity of the final catalytic material.

Table 8.4.1: Representative Photocatalytic Applications of the Benzophenone Scaffold

| Catalytic System | Reaction Type | Key Features & Outcomes | Reference |

|---|---|---|---|

| Benzophenone | Intramolecular [2+2] Cycloaddition | Enables synthesis of dimethyl cubane-1,4-dicarboxylate using lower energy light via Dexter energy transfer. | rsc.org |

| Benzophenone | Radical Thiol-Ene Reaction | Metal-free, anti-Markovnikov hydrothiolation of unactivated olefins under visible light; good to excellent yields. | researchgate.net |

| Benzophenone-Diphenylalanine Conjugate | E→Z Photoisomerization | Self-assembles into a nanostructured, reusable photocatalyst; yields up to 75% with 1 mol% catalyst loading. | rsc.org |

Design of Smart Materials with Tunable Photophysical Responses

Smart materials are materials that respond to external stimuli, such as light, in a controlled and reversible manner. The benzophenone core, with its rich photochemistry and photophysics, is an ideal building block for such materials. The photophysical properties of benzophenone derivatives, including their absorption spectra and excited-state behavior, are highly sensitive to the nature and position of substituents on the aromatic rings. nih.govmdpi.com This provides a clear strategy for designing smart materials with tunable responses.

By strategically modifying the structure of this compound, researchers can control its interaction with light and its subsequent energy dissipation pathways. The tert-butyl and dimethyl groups already present on the scaffold influence its electronic properties and solubility, but further functionalization could unlock new applications.

Strategies and Applications:

Tuning Absorption and Emission: Attaching electron-donating or electron-withdrawing groups to the benzophenone framework can significantly shift its absorption spectrum and influence its fluorescence or phosphorescence properties. nih.govnih.gov This allows for the design of molecules that respond to specific wavelengths of light, a key feature for sensors or photo-switchable devices.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are being extensively investigated as host and emitter materials for OLEDs. researchgate.net Specifically, they are used to create materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. researchgate.net The design of these molecules involves carefully balancing the properties of donor and acceptor moieties to achieve a small singlet-triplet energy gap.

Photo-responsive Polymers: Incorporating benzophenone derivatives into polymer chains or as part of a supramolecular gel allows for the creation of materials whose mechanical properties can be altered with light. researchgate.netchemrxiv.org For example, benzophenone-functionalized dipeptides can form gel "noodles" that act as templates for spatially-resolved polymerization, creating intricate structures with locally defined mechanical properties upon UV irradiation. chemrxiv.org

The future in this area will involve a synergistic combination of computational modeling to predict photophysical properties and advanced synthesis to create novel benzophenone-based materials for applications in advanced displays, sensors, and photolithography. researchgate.netresearchgate.net

Mechanistic Studies of Unconventional Photoreactions

While the primary photoreaction of benzophenone—hydrogen atom abstraction from a suitable donor—is well-understood, its reactivity can be far more complex and lead to unconventional outcomes, particularly in constrained or complex environments. researchgate.nethilarispublisher.com Future research will delve into these less-explored reaction pathways, using advanced analytical tools to uncover new mechanisms and synthetic applications.

Unconventional photoreactions can be defined as those that deviate from the expected outcome in simple, isotropic solutions. These can be driven by supramolecular organization, interactions with solid supports, or the presence of other reactive species in the medium.

Areas of Exploration:

Reactions in Organized Media: The photochemistry of benzophenone changes dramatically when it is confined within the cavities of cyclodextrins or zeolites, or organized in micelles or self-assembled nanofibers. rsc.orgresearchgate.net These environments can impose steric constraints that alter reaction selectivity, favor certain radical pair decay pathways over others, and enable reactions that are inefficient in bulk solution. For example, studies in cyclodextrins show that the cavity size controls whether the intermediate radical pair undergoes intersystem crossing or escapes the cavity. researchgate.net

Surface Photochemistry: When benzophenone is adsorbed onto a surface, such as a polymer or an inorganic solid like a zeolite, its photoreactivity can be used to modify that surface. researchgate.net This is the basis for photografting, where polymer chains are grown from a surface to alter its properties. Mechanistic studies in these heterogeneous environments are crucial for controlling the outcome and efficiency of such modifications.

Environmental Phototransformations: In complex environmental matrices, benzophenone derivatives can undergo unexpected photoreactions. For instance, the presence of chlorine in swimming pools can lead to the formation of various chlorinated and brominated byproducts from benzophenone-based UV filters. researchgate.netnih.gov Similarly, photodegradation in the presence of other pollutants or natural substances can lead to unique transformation products. researchgate.netresearchgate.net Understanding these mechanisms is critical for assessing environmental impact.

The study of these unconventional photoreactions, aided by real-time spectroscopic monitoring, will not only expand our fundamental understanding of benzophenone photochemistry but also open doors to new applications in materials science and environmental chemistry.

Environmental Fate and Persistence in Non-Biological Contexts

As with many industrially relevant chemicals, understanding the environmental fate and persistence of this compound is crucial. While biological degradation is a key pathway, abiotic (non-biological) processes, especially those driven by sunlight, are of major significance in determining how long such compounds remain in the environment. researchgate.net

Benzophenone-type compounds are widely used as UV filters in sunscreens and stabilizers in plastics, leading to their release into aquatic environments. nih.gov Although they are designed to be photostable, they are not inert and undergo various degradation processes. researchgate.netnih.gov

Key Abiotic Degradation Pathways:

Direct Photolysis: Although designed to absorb UV light, benzophenones can slowly degrade under prolonged solar irradiation. However, this process is often slow, with some derivatives having half-lives of years in pure water. nih.gov The rate is highly dependent on environmental conditions.

Indirect Photolysis: The degradation of benzophenones is often accelerated by other substances present in natural waters. For example, the presence of humic acids can significantly increase the rate of photodegradation. researchgate.net Conversely, the presence of benzophenones can also affect the degradation of other co-existing pollutants. researchgate.net

Advanced Oxidation Processes (AOPs): In water treatment contexts or in environments rich in reactive oxygen species, degradation can be rapid. Processes involving hydroxyl radicals (•OH), such as the UV/H₂O₂ process, can effectively break down the benzophenone structure. nih.gov The reaction of benzophenone-3 with UV/H₂O₂ has been shown to follow pseudo-first-order kinetics, with the rate depending on pH and initial concentration. nih.gov

Reaction with Disinfectants: In treated water systems like swimming pools, benzophenones react with chlorine, leading to the formation of various halogenated byproducts, including chloroform (B151607) and bromoform (B151600), especially in seawater. researchgate.netnih.gov

Persistence is assessed based on the compound's half-life in different environmental compartments (water, soil, sediment). While specific data for this compound is scarce, studies on related compounds like 4-tert-butylphenol (B1678320) show it is not considered persistent and degrades rapidly in the atmosphere. researchgate.net However, many benzophenone UV filters are poorly biodegradable and can accumulate. nih.govresearchgate.net Future research must focus on determining the specific degradation half-lives and transformation products of this compound under various abiotic conditions to accurately assess its environmental risk profile. dtic.mil

Table 8.7.1: Abiotic Degradation of Benzophenone Derivatives in Aquatic Environments

| Degradation Process | Compound | Conditions | Key Findings & Transformation Products | Reference |

|---|---|---|---|---|

| Direct/Indirect Photolysis | Benzophenone-3 (BP-3) | Artificial solar light | Photostable in pure water (8% loss in 50 days). Loss increases to 31% in the presence of humic acid. | researchgate.net |

| Advanced Oxidation | Benzophenone-3 (BP-3) | UV (254 nm) / H₂O₂ | Efficient degradation, dependent on pH (optimal at 6.0) and initial BP-3 concentration. | nih.gov |

| Chlorination | Benzophenone-3 (BP-3) | Chlorinated seawater | Forms bromoform and ten other brominated/chlorinated degradation products. | nih.gov |

| Abiotic Control | Benzophenone-3 (BP-3) | Lab culture medium (no algae) | Negligible degradation by abiotic factors (photolysis, volatilization) over 8 days, indicating high stability in this specific context. | nih.gov |

常见问题

Q. What are the recommended synthetic routes for 4-Tert-butyl-3',4'-dimethylbenzophenone, and how can reaction efficiency be optimized?

The synthesis of tert-butyl-substituted benzophenones typically involves Friedel-Crafts acylation or Suzuki coupling. For example:

- Friedel-Crafts approach : React 3',4'-dimethylbenzophenone with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize by adjusting catalyst loading (10–20 mol%) and temperature (0–25°C) to balance yield and selectivity .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and methyl groups on the aromatic ring (δ ~2.2–2.5 ppm). Compare with reference spectra of structurally similar compounds like 4'-tert-butylacetophenone .